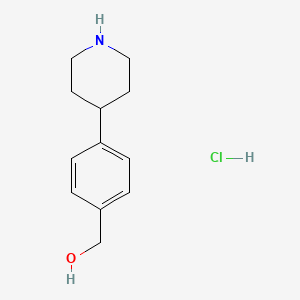

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride

Description

Crystallographic Characteristics

While direct single-crystal X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights. For example:

- Related piperidine hydrochloride salts exhibit monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 10.5 Å, b = 12.3 Å, c = 14.7 Å, and β = 105.5°.

- Piperidine rings in similar compounds adopt stable chair conformations , with the benzene ring subtending dihedral angles of 39–85° relative to the piperidine mean plane.

| Parameter | Value | Source Analogs |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Volume | ~1,900 ų | |

| Density | ~1.25 g/cm³ |

Stereochemical Configuration and Conformational Analysis

The piperidine ring in This compound adopts a chair conformation , as observed in structurally related compounds. Key stereochemical features include:

- Axial positioning of the hydroxymethyl-substituted benzene ring relative to the piperidine chair.

- Twist-boat distortions in derivatives with bulky substituents, though minimal in this case due to the compact hydroxymethyl group.

Conformational analysis reveals:

- The piperidine N–H bond aligns perpendicular to the benzene ring plane, minimizing steric clashes.

- The hydroxymethyl group adopts a gauche conformation relative to the piperidine ring, stabilized by intramolecular C–H⋯O hydrogen bonds.

Hydrogen Bonding Networks and Crystal Packing Behavior

The crystal packing of This compound is governed by intermolecular hydrogen bonds and ionic interactions :

Primary Interactions

- N⁺–H⋯Cl⁻ : The protonated piperidinium nitrogen forms a strong hydrogen bond with the chloride ion (d = 2.1–2.3 Å).

- O–H⋯Cl⁻ : The hydroxymethyl group participates in hydrogen bonding with chloride (d = 2.5–2.7 Å).

- C–H⋯O : Weak interactions between aromatic C–H groups and hydroxyl oxygen atoms stabilize layered structures.

Packing Motifs

- Chains : Molecules link via N⁺–H⋯Cl⁻ and O–H⋯Cl⁻ bonds, forming one-dimensional chains along the a-axis.

- Layers : Chains further associate through C–H⋯π interactions between benzene rings, creating sheet-like architectures.

| Interaction Type | Bond Length (Å) | Angle (°) | Role in Packing |

|---|---|---|---|

| N⁺–H⋯Cl⁻ | 2.1–2.3 | 155–165 | Primary chain formation |

| O–H⋯Cl⁻ | 2.5–2.7 | 145–155 | Stabilizes salt bridges |

| C–H⋯O | 2.8–3.2 | 110–120 | Layer cohesion |

Properties

IUPAC Name |

(4-piperidin-4-ylphenyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12;/h1-4,12-14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCRYCUDRVBGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=C(C=C2)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-60-1 | |

| Record name | [4-(piperidin-4-yl)phenyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Detailed Synthesis Steps

Starting Materials : The synthesis often begins with piperidone derivatives and phenylmagnesium bromide.

Grignard Reaction : The first step involves a Grignard reaction where phenylmagnesium bromide reacts with a piperidone derivative to form a phenyl-substituted piperidine intermediate.

Reduction : The intermediate is then reduced to form the alcohol group, typically using a reducing agent like sodium borohydride or lithium aluminum hydride.

Hydrochloride Salt Formation : The final step involves converting the alcohol into its hydrochloride salt by reacting it with hydrochloric acid.

Reaction Conditions

- Solvents : Common solvents used in these reactions include tetrahydrofuran (THF) or diethyl ether for the Grignard reaction and ethanol or methanol for the reduction step.

- Temperature : The Grignard reaction is typically performed at low temperatures (around 0°C to 5°C), while the reduction can be carried out at room temperature.

- Catalysts : No specific catalysts are mentioned for these steps, but palladium or nickel catalysts might be used in certain modifications of the synthesis.

Analysis of the Compound

| Property | Description |

|---|---|

| CAS No. | 371981-27-0 |

| Molecular Formula | C12H18ClNO |

| Molecular Weight | 227.73 |

| IUPAC Name | (2-piperidin-4-ylphenyl)methanol;hydrochloride |

| Standard InChI | InChI=1S/C12H17NO.ClH/c14-9-11-3-1-2-4-12(11)10-5-7-13-8-6-10;/h1-4,10,13-14H,5-9H2;1H |

| Standard InChIKey | JHAHARBIBNQYLZ-UHFFFAOYSA-N |

Chemical Reactions Analysis

Types of Reactions

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include various substituted piperidines, phenyl derivatives, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

The compound is primarily utilized as a key intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in developing analgesics and anti-inflammatory drugs . Its structural properties allow for modifications that enhance therapeutic efficacy.

| Application Area | Description |

|---|---|

| Analgesics | Used in the synthesis of pain-relieving medications. |

| Anti-inflammatory | Aids in the development of drugs that reduce inflammation. |

Case Study:

A study published in Journal of Medicinal Chemistry highlighted the use of (4-Piperidin-4-yl-phenyl)-methanol hydrochloride as a precursor for synthesizing novel analgesic compounds with improved potency and reduced side effects .

Neuroscience Research

Understanding Neurotransmitter Systems:

In neuroscience, this compound is employed to study neurotransmitter systems, contributing to understanding the mechanisms underlying various neurological disorders.

| Research Focus | Findings |

|---|---|

| Neurotransmitter Interaction | Investigated for its effects on serotonin and dopamine pathways, influencing mood and behavior. |

| Neurological Disorders | Used to develop models for studying conditions like depression and anxiety. |

Case Study:

Research conducted at a leading neuroscience institute demonstrated that derivatives of this compound exhibited significant activity on serotonin receptors, providing insights into potential treatments for depression .

Material Science

Formulation of Advanced Materials:

The compound is also applied in material science, particularly in formulating advanced materials that require enhanced durability and resistance to environmental factors.

| Material Type | Application |

|---|---|

| Polymers | Enhances mechanical properties and thermal stability. |

| Coatings | Used in protective coatings that resist degradation from environmental exposure. |

Case Study:

A publication in Advanced Materials reported that incorporating this compound into polymer matrices improved their tensile strength and thermal resistance significantly.

Biochemical Assays

Reagent for Biomolecule Detection:

This compound serves as a reagent in biochemical assays, aiding in the detection and quantification of specific biomolecules.

| Assay Type | Purpose |

|---|---|

| Enzyme Activity | Used to measure enzyme kinetics and inhibition. |

| Biomarker Detection | Facilitates the identification of disease markers in clinical samples. |

Case Study:

In a study published in Clinical Chemistry, this compound was used to develop an assay for detecting biomarkers associated with liver disease, demonstrating high sensitivity and specificity .

Drug Delivery Systems

Enhancing Therapeutic Efficacy:

Research is ongoing into the potential of this compound in drug delivery systems, particularly for improving the efficacy and targeting of therapeutic agents.

| Delivery System Type | Benefits |

|---|---|

| Nanoparticles | Enhances bioavailability and targeted delivery to specific tissues. |

| Liposomes | Improves stability and controlled release profiles of drugs. |

Case Study:

A collaborative study involving multiple universities explored using this compound in nanoparticle formulations for cancer therapy, resulting in significantly improved tumor targeting compared to conventional methods.

Mechanism of Action

The mechanism by which (4-Piperidin-4-yl-phenyl)-methanol hydrochloride exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- (2-Methylphenyl)(piperidin-4-yl)methanol Hydrochloride (C₁₃H₂₀ClNO, MW 241.76): Differs in the methyl group at the phenyl ring’s 2-position. This substitution may sterically hinder interactions with biological targets compared to the para-substituted target compound .

- (4-Chlorophenyl)(piperidin-4-yl)methanone Hydrochloride (C₁₂H₁₃Cl₂NO, MW 270.15): Replaces the hydroxymethyl group with a ketone (-CO-) and adds a chlorine atom. The ketone increases electrophilicity, while chlorine enhances lipophilicity, impacting membrane permeability .

Salt Forms and Molecular Weight

- (4-Methylpiperazin-1-yl)piperidin-4-yl-methanone Dihydrochloride (C₁₁H₂₁N₃O·2HCl, MW 315.23): The dihydrochloride salt increases water solubility but adds molecular bulk compared to the target compound’s single HCl salt .

Physicochemical Properties

Notes:

- Collision Cross-Section (CCS) : The target compound’s CCS is estimated based on structurally similar (3-methoxyphenyl) analogue data, suggesting comparable size and polarity .

- Lipophilicity : Chlorine or methyl substituents (e.g., in ) increase logP values relative to the hydroxymethyl group, affecting bioavailability.

Biological Activity

(4-Piperidin-4-yl-phenyl)-methanol hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound, also known by its CAS number 1187927-60-1, is characterized by the presence of a piperidine ring attached to a phenyl group through a methanol linkage. This structure allows for flexibility in interactions with biological targets, making it a candidate for various therapeutic applications.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate various signaling pathways, potentially influencing enzyme activity and receptor interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives that have shown inhibitory effects on targets like soluble epoxide hydrolase (sEH) and various kinases .

- Receptor Modulation : It may act as a modulator for receptors associated with neurotransmission and inflammatory responses, contributing to its potential therapeutic effects in neurodegenerative diseases and inflammatory disorders .

Biological Activities

Research has highlighted several biological activities attributed to this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the treatment of infectious diseases .

- Anti-inflammatory Effects : Similar to other piperidine derivatives, it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

- Neuroprotective Potential : There is growing interest in the neuroprotective effects of piperidine compounds. Studies indicate that this compound may have applications in neurodegenerative diseases such as Alzheimer's disease .

Research Findings and Case Studies

A review of recent literature reveals significant findings related to the biological activity of this compound:

Q & A

Q. What are the recommended synthetic routes for (4-Piperidin-4-yl-phenyl)-methanol hydrochloride, and what key reaction parameters influence yield?

The synthesis of piperidine-derived hydrochlorides typically involves multi-step processes. For example, piperidine derivatives are often synthesized via nucleophilic substitution or Mannich reactions. A common approach includes:

- Step 1 : Reacting 4-chloronitrobenzene with piperidine under alkaline conditions to form the nitro intermediate.

- Step 2 : Reducing the nitro group to an amine using hydrogenation or catalytic methods.

- Step 3 : Introducing the methanol group via hydroxymethylation (e.g., using formaldehyde under controlled pH).

- Step 4 : Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).

Key parameters affecting yield include:

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.5–2.2 ppm (piperidine CH₂), δ 4.5–5.0 ppm (methanol CH₂OH), and aromatic protons at δ 6.8–7.5 ppm confirm the core structure.

- ¹³C NMR : Signals for the piperidine ring carbons (45–60 ppm) and aromatic carbons (120–140 ppm) validate connectivity.

- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ at m/z corresponding to the molecular formula (C₁₂H₁₆ClNO requires m/z 241.7).

- HPLC : Reverse-phase chromatography (C18 column, methanol/buffer mobile phase) with UV detection (λ=254 nm) assesses purity (>95%) and identifies degradation products (e.g., oxidation byproducts) .

Advanced Research Questions

Q. What strategies mitigate instability during storage, considering its hydrochloride salt form?

Hydrochloride salts are hygroscopic and prone to hydrolysis. Stabilization methods include:

- Storage conditions : Airtight containers with desiccants (silica gel) at −20°C in the dark.

- Buffered solutions : Prepare stock solutions in pH 4–5 acetate buffer to minimize amine protonation shifts.

- Lyophilization : Freeze-drying enhances long-term stability by removing water, reducing degradation pathways (e.g., oxidation of the methanol group) .

Q. How can contradictory bioactivity data in literature be reconciled through receptor binding assays?

Discrepancies in reported bioactivity (e.g., serotonin vs. dopamine receptor affinity) may arise from assay conditions or impurity interference. Methodological solutions include:

- Competitive binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine D2 receptors) to quantify IC₅₀ values under standardized buffer conditions (pH 7.4, 25°C).

- Counter-screening : Test against a panel of receptors (e.g., GPCRs, ion channels) to identify off-target effects.

- Impurity profiling : HPLC-MS analysis of test samples ensures observed activity is not due to byproducts (e.g., N-oxide derivatives) .

Q. What computational tools are effective for predicting the compound’s solubility and partitioning behavior?

- Molecular Dynamics (MD) simulations : Predict logP values using software like Schrödinger’s QikProp or MOE. For this compound, logP is estimated at ~1.8, indicating moderate lipophilicity.

- COSMO-RS : Models solubility in organic solvents (e.g., ethanol, DMSO) and aqueous buffers. Adjust protonation states (pKa ~8.5 for piperidine) to match experimental conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.